molecular formula C9H9BrFNO2 B6322193 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 1220124-55-9

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B6322193
M. Wt: 262.08 g/mol
InChI Key: RIZVSUVDBGQMAE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1220124-55-9 . It has a molecular weight of 262.08 . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Applications of Brominated and Fluorinated Compounds

  • Synthetic Pathways and Applications : Research into compounds like 2-Fluoro-4-bromobiphenyl, which shares structural similarities with 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, reveals the development of practical synthesis methods for compounds used in manufacturing non-steroidal anti-inflammatory materials (Qiu et al., 2009). Such research underscores the importance of developing efficient and scalable synthesis routes for brominated and fluorinated compounds, which can be critical in pharmaceutical manufacturing.

  • Antimicrobial and Repellent Applications : Studies on compounds with functionalities similar to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, such as N,N-diethyl-3-methylbenzamide (deet), highlight their application as effective insect repellents. The pharmacokinetics, formulation, and safety aspects of these compounds have been extensively reviewed, emphasizing their role in preventing vector-borne diseases (Qiu et al., 1998).

  • Anticancer Research : Research into various functional groups, including bromo and fluoro groups, has shown their effectiveness in anticancer activity. A review of natural and synthetic anticancer compounds suggests that the positioning of these functional groups significantly impacts their anticancer activities, offering a path for future drug development (Liew et al., 2020).

  • Environmental Impact of Brominated Compounds : The use of novel brominated flame retardants (NBFRs), such as those structurally related to 3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide, raises concerns about their environmental fate and potential health risks. A review of NBFRs in indoor air, dust, consumer goods, and food outlines the need for further research on their occurrence, environmental behavior, and toxicity (Zuiderveen et al., 2020).

properties

IUPAC Name

3-bromo-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZVSUVDBGQMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-methoxy-N-methylbenzamide

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-fluorobenzoic acid (100 g, 0.456 mol) and CDI (77.2 g, 0.547 mol) in 1 L of dry DCM was stirred at r.t. for 30 min and then O,N-dimethyl-hydroxylamine (53.4 g, 0.547 mol) was added. The resulted mixture was stirred overnight. The solvents were removed under vacuum and the residue was purified via column chromatograph to afford the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
77.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two

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